Dispiro[3.0.35.14]nonan-7-amine
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Overview
Description
Dispiro[3.0.35.14]nonan-7-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features two cyclopropane rings fused to a central nonane ring, with an amine group attached at the seventh position. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.0.35.14]nonan-7-amine typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a cyclopropane derivative with a suitable nonane precursor under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium, which facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.0.35.14]nonan-7-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to an alkylamine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while reduction can produce alkylamines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Dispiro[3.0.35.14]nonan-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dispiro[3.0.35.14]nonan-7-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds share a similar spirocyclic structure and exhibit biological activities such as diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9′-fluorene]: This compound is synthesized through the Corey–Chaykovsky reaction and is used in various chemical applications.
Uniqueness
Dispiro[3.0.35.14]nonan-7-amine stands out due to its specific combination of cyclopropane and nonane rings, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
dispiro[3.0.35.14]nonan-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c10-7-4-9(5-7)6-8(9)2-1-3-8/h7H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDITLFIQQZFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC23CC(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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